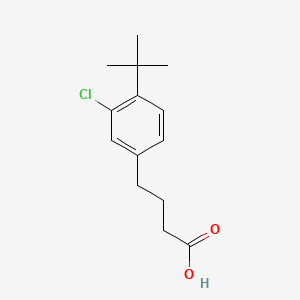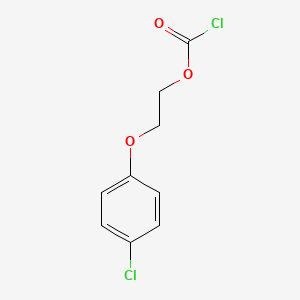
2-(4-Chlorophenoxy)ethyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)ethyl carbonochloridate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of chloroformic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethyl carbonochloridate can be synthesized through the reaction of 2-(4-chlorophenoxy)ethanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)ethanol+Phosgene→2-(4-Chlorophenoxy)ethyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to handle the toxic nature of phosgene safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)ethyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-chlorophenoxy)ethanol and hydrochloric acid.
Reduction: It can be reduced to 2-(4-chlorophenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate temperatures.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Carbamates, esters, and thiocarbamates.
Hydrolysis: 2-(4-Chlorophenoxy)ethanol and hydrochloric acid.
Reduction: 2-(4-Chlorophenoxy)ethanol.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)ethyl carbonochloridate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and esters.
Biology: In the synthesis of biologically active molecules and as a protecting group for functional groups in peptide synthesis.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)ethyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 2-(4-chlorophenoxy) group.
Chloroethyl chloroformate: Contains a chloroethyl group instead of the 2-(4-chlorophenoxy) group.
Uniqueness
2-(4-Chlorophenoxy)ethyl carbonochloridate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of compounds where the 4-chlorophenoxy moiety is desired.
Propriétés
Numéro CAS |
34743-80-1 |
|---|---|
Formule moléculaire |
C9H8Cl2O3 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)ethyl carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
Clé InChI |
VPOCDFOCHJXMFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCOC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



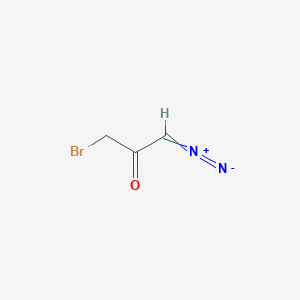
propanedioate](/img/structure/B14682914.png)
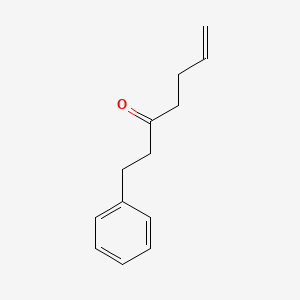

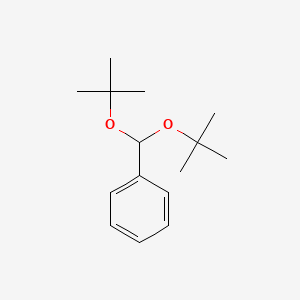
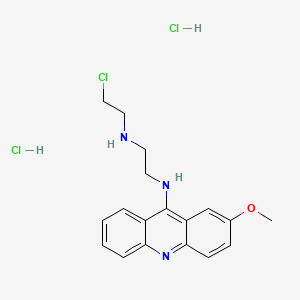
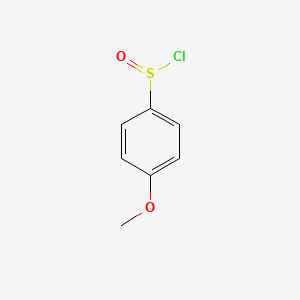

![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)



